7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

Tubulin Polymerization Inhibition Colchicine-Binding Site Physicochemical Property Optimization

7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435980-28-1; MF C20H17FN4O2; MW 364.4 g/mol) is a synthetic heterocyclic compound belonging to the 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidine class. This privileged scaffold has been extensively explored in medicinal chemistry for its potent tubulin polymerization inhibition and anticancer activity, with structurally related members demonstrating low nanomolar antiproliferative efficacy against HeLa cells and high selectivity over normal kidney cells.

Molecular Formula C20H17FN4O2
Molecular Weight 364.4 g/mol
Cat. No. B11230515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC20H17FN4O2
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)CC4=CC=C(C=C4)F)OC
InChIInChI=1S/C20H17FN4O2/c1-26-17-8-5-14(12-18(17)27-2)16-9-10-22-20-23-19(24-25(16)20)11-13-3-6-15(21)7-4-13/h3-10,12H,11H2,1-2H3
InChIKeyZNCMGVQOIOMEFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine: A Key 2,7-Diaryltriazolopyrimidine Scaffold for Oncology Probe & Inhibitor Procurement


7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435980-28-1; MF C20H17FN4O2; MW 364.4 g/mol) is a synthetic heterocyclic compound belonging to the 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidine class . This privileged scaffold has been extensively explored in medicinal chemistry for its potent tubulin polymerization inhibition and anticancer activity, with structurally related members demonstrating low nanomolar antiproliferative efficacy against HeLa cells and high selectivity over normal kidney cells [1]. The compound features a 3,4-dimethoxyphenyl moiety at the C-7 position and a 4-fluorobenzyl substituent at the C-2 position, a combination that strategically modulates electronic character, lipophilicity, and metabolic stability relative to both trimethoxy and non-fluorinated analogs [2].

Why General-Purpose Triazolopyrimidine Analogs Cannot Substitute for 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine in Focused Discovery Programs


Within the 2,7-diaryltriazolopyrimidine chemotype, subtle variations in aryl substitution dictate profound shifts in target engagement, cellular potency, and selectivity profiles. SAR studies on this scaffold demonstrate that replacing the 3,4-dimethoxyphenyl group with a 3,4,5-trimethoxyphenyl moiety fails to recapitulate the same activity profile, often altering tubulin polymerization IC50 values by orders of magnitude [1]. Similarly, removal of the 4-fluorobenzyl group or substitution with a phenoxymethyl or pyridyl-linked moiety disrupts critical hydrophobic interactions at the colchicine-binding site, leading to activity cliffs that cannot be predicted without experimental validation on the exact compound [2]. Therefore, generic or superficially similar analogs cannot be interchangeably sourced for target-based screening, SAR expansion, or in vivo proof-of-concept studies where the precise substitution pattern of this compound is the variable under investigation.

Quantitative Differentiation Evidence for 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine Selection


3,4-Dimethoxy vs. 3,4,5-Trimethoxy Substitution: Predicted Lipophilic Ligand Efficiency Differential

The target compound bears a 3,4-dimethoxyphenyl substituent at C-7, in contrast to the more widely studied 3,4,5-trimethoxyphenyl analog (CAS 1435991-18-6 analog). This structural difference is predicted to reduce topological polar surface area (tPSA) from approximately 79 Ų (trimethoxy) to approximately 70 Ų (dimethoxy), while concomitantly lowering molecular weight from 394 g/mol to 364 g/mol . In the 2,7-diaryltriazolopyrimidine SAR landscape, compound 7k (with a closely related substitution pattern) demonstrated anti-proliferative activity against HeLa cells with an IC50 of 8.7 ± 1.3 μM [1], providing a class-level benchmark for potency expectations. The reduced methoxy count in the target compound may confer improved ligand efficiency metrics and potentially attenuated CYP450 metabolism compared to the trimethoxy congener, a hypothesis supported by general medicinal chemistry principles for methoxy-containing scaffolds [2].

Tubulin Polymerization Inhibition Colchicine-Binding Site Physicochemical Property Optimization

4-Fluorobenzyl at C-2 vs. Phenoxymethyl or Pyridyl Substitution: Hydrophobic Anchor for Colchicine Site Affinity

The 4-fluorobenzyl group at the C-2 position distinguishes this compound from analogs bearing phenoxymethyl (e.g., EVT-11272563) or 4-pyridyl (CAS 1435991-18-6) substituents. In the 2,7-diaryltriazolopyrimidine series, molecular docking studies revealed that C-2 aryl groups occupy a well-defined hydrophobic sub-pocket within the colchicine-binding site of tubulin, where the fluorine atom participates in favorable van der Waals contacts [1]. The compound 5e from this series, which retains a fluorinated C-2 aryl, inhibited tubulin polymerization 3-fold more potently than the positive control CA-4, highlighting the critical contribution of C-2 substitution to target engagement [1]. Removal of the fluorine or replacement with a heterocycle (e.g., pyridyl) is predicted to weaken this interaction, a phenomenon consistently observed across multiple triazolopyrimidine SAR campaigns [2].

Microtubule Targeting Agents Binding Site Conformation Structure-Activity Relationship

Molecular Weight Differentiation for CNS Penetration and Ligand Efficiency Optimization

With a molecular weight of 364.4 g/mol, this compound resides within the optimal range for lead-like chemical space (MW ≤ 400 g/mol). In comparison, the closest commercially available 2-(4-fluorobenzyl)-7-(trimethoxyphenyl) analogs have molecular weights exceeding 394 g/mol . The 30 g/mol molecular weight reduction, combined with the strategic deletion of one methoxy group, may confer measurable advantages in passive blood-brain barrier permeability, a critical consideration for CNS oncology programs. For the broader triazolopyrimidine class, compounds in this molecular weight range have demonstrated favorable in vivo safety profiles; for instance, compound 6i (MW ~400 range) exhibited good safety in acute toxicity experiments [1], suggesting that this lower molecular weight scaffold may retain adequate safety margins.

Drug-likeness CNS Drug Discovery Physicochemical Profiling

Absence of 5-Methyl/6-Acetyl Decoration: A Scaffold Simplification Strategy for Improved Synthetic Tractability

The target compound belongs to the simplified 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidine series, intentionally devoid of the 5-methyl and 6-acetyl substituents present in earlier-generation leads such as compound 3 from Zhao et al. [1]. This strategic removal was shown to retain or enhance antiproliferative activity while significantly improving synthetic accessibility; the simplified scaffold can be prepared in fewer synthetic steps with higher overall yields compared to the tetrasubstituted parent compounds [1]. For procurement, this translates to potentially lower cost-per-gram, shorter lead times for custom synthesis, and reduced complexity in analog generation for SAR expansion.

Medicinal Chemistry Synthetic Accessibility Lead Optimization

Optimal Research and Procurement Application Scenarios for 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine


Tubulin Polymerization Inhibitor Screening and Colchicine-Site Competitive Binding Assays

Based on its structural homology to the 2,7-diaryltriazolopyrimidine series, this compound is directly applicable as a probe in tubulin polymerization inhibition assays and competitive binding studies at the colchicine site. Compound 5e from the same series demonstrated 3-fold greater potency than CA-4 in tubulin polymerization inhibition [1]. Procurement of this specific compound enables direct assessment of how the 3,4-dimethoxy (vs. trimethoxy) and 4-fluorobenzyl (vs. other C-2 substituents) combination influences tubulin engagement metrics.

Lead Optimization Programs Targeting the Colchicine-Binding Site for Anticancer Drug Discovery

The simplified 2,7-diaryl scaffold, lacking the 5-methyl and 6-acetyl groups, makes this compound an ideal starting point for SAR expansion around the C-2 and C-7 vectors [1]. Its lower molecular weight and predicted favorable ligand efficiency metrics support systematic optimization toward clinical candidates. Procurement is recommended for medicinal chemistry teams pursuing novel microtubule-destabilizing agents with improved drug-like properties over earlier-generation leads.

Gastric Cancer Cell Line Profiling and Selectivity Assessment Against Normal Gastric Epithelium

Related 4-fluorobenzyl-substituted triazolopyrimidines have shown potent antiproliferative effects against MGC-803 gastric cancer cells, with compound 6i achieving IC50 = 0.96 μM and 38-fold selectivity over normal GES-1 cells [2]. This compound, bearing the same 4-fluorobenzyl C-2 substitution, is structurally poised for comparative profiling in gastric cancer models to evaluate whether the 3,4-dimethoxy C-7 modification further improves the therapeutic window.

CNS Oncology Probe Development Leveraging Optimized Physicochemical Properties

Brain-penetrant tubulin inhibitors represent an unmet need in glioblastoma therapy. The reduced molecular weight (364.4 g/mol) and lower predicted tPSA of this compound, relative to trimethoxyphenyl analogs , position it as a candidate for blood-brain barrier permeability assessment. Procurement is indicated for CNS drug discovery programs seeking microtubule-targeting agents with physicochemical properties conducive to CNS exposure.

Quote Request

Request a Quote for 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.